6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
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Overview
Description
6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is an organic compound with the molecular formula C9H6BrN3. It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and a carbonitrile group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methyl-1H-pyrrolo[3,2-b]pyridine.
Bromination: The bromination of 1-methyl-1H-pyrrolo[3,2-b]pyridine is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds .
Scientific Research Applications
6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets:
Kinase Inhibition: The compound can inhibit kinase enzymes by binding to their active sites, thereby blocking their activity.
Protein Binding: It can also bind to other proteins, modulating their function and affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine and carbonitrile groups, making it less reactive in certain chemical reactions.
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide: Contains a carboxamide group instead of a carbonitrile, leading to different chemical properties and applications.
Uniqueness
6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is unique due to the presence of both bromine and carbonitrile groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound in the synthesis of complex molecules and in the development of new therapeutic agents .
Properties
IUPAC Name |
6-bromo-1-methylpyrrolo[3,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c1-13-5-6(3-11)9-8(13)2-7(10)4-12-9/h2,4-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTRBNKRUCOLPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=N2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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